molecular formula C18H18ClNO2 B5758563 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one

Cat. No. B5758563
M. Wt: 315.8 g/mol
InChI Key: PQXBMWNSKIHTAJ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one, commonly known as Clomiphene or Clomid, is a non-steroidal fertility drug that is used to stimulate ovulation in women who have difficulty conceiving. It is also used in the treatment of male infertility and hormonal imbalances. Clomiphene works by blocking estrogen receptors in the hypothalamus, which stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation.

Mechanism of Action

Clomiphene works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the release of 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH. 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH stimulate the ovaries to produce and release mature eggs, which can be fertilized by sperm. Clomiphene also has anti-estrogenic effects in the uterus, which can improve the chances of implantation and pregnancy.
Biochemical and Physiological Effects:
Clomiphene has several biochemical and physiological effects on the body. It increases the levels of 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH, which stimulate the production of estrogen and progesterone in the ovaries. Clomiphene also has anti-estrogenic effects in the uterus, which can improve the chances of implantation and pregnancy. In men, Clomiphene can increase testosterone levels and improve sperm count and motility.

Advantages and Limitations for Lab Experiments

Clomiphene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It can be used to induce ovulation in animals for research purposes. However, Clomiphene has limitations as well. It can have variable effects on ovulation induction, and its use may lead to multiple pregnancies, which can complicate research outcomes.

Future Directions

There are several future directions for research on Clomiphene. One area of interest is the use of Clomiphene in combination with other drugs to improve fertility outcomes. Another area of research is the use of Clomiphene in the treatment of hormonal imbalances and other medical conditions. Additionally, research is needed to better understand the long-term effects of Clomiphene use on fertility and overall health.

Synthesis Methods

Clomiphene can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 4-chloroacetophenone and ethyl-4-aminobenzoate, followed by reduction with sodium borohydride to produce 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield Clomiphene.

Scientific Research Applications

Clomiphene has been extensively studied for its use in fertility treatments. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS) and other ovulation disorders. Clomiphene has also been used in combination with other drugs, such as gonadotropins, to increase the success rate of fertility treatments.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBMWNSKIHTAJ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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